

"physicochemical properties of dibenzenesulfonimide"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dibenzenesulfonimide	
Cat. No.:	B1583796	Get Quote

An In-depth Technical Guide on the Physicochemical Properties of **Dibenzenesulfonimide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzenesulfonimide, a synthetic organosulfur compound, holds significant interest within the realms of medicinal chemistry and materials science. Its unique structural features, characterized by two phenylsulfonyl groups attached to a central nitrogen atom, impart a distinct set of physicochemical properties that govern its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of **dibenzenesulfonimide**, including its structural characteristics, solubility, dissociation constant, and lipophilicity. Detailed experimental protocols for the determination of these key parameters are presented to facilitate reproducible research. Furthermore, a procedural workflow for its synthesis and purification is visually represented to aid in laboratory applications.

Introduction

Dibenzenesulfonimide, also known as N-(phenylsulfonyl)benzenesulfonamide, is a white crystalline solid.[1][2] It belongs to the sulfonimide class of compounds, which are noted for their acidic nature and their utility as intermediates in organic synthesis.[3] The presence of two electron-withdrawing sulfonyl groups significantly influences the acidity of the N-H proton, making it readily ionizable.[3] This characteristic, along with its overall molecular architecture,

dictates its solubility, permeability, and potential for intermolecular interactions, which are critical parameters in drug design and development. Understanding these fundamental properties is paramount for its application in areas such as the synthesis of novel therapeutic agents, catalysts, and functional polymers.[1][4]

Physicochemical Properties

The physicochemical properties of **dibenzenesulfonimide** are summarized in the table below. These parameters are crucial for predicting its behavior in different environments, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Property	Value	Reference
Chemical Structure	C12H11NO4S2	[2]
Molecular Weight	297.35 g/mol	[2]
Appearance	White to off-white crystalline solid	[1]
Melting Point	150-155 °C	[2]
Boiling Point	480.6 ± 28.0 °C (Predicted)	[2]
Water Solubility	4.58 g/L at 25 °C	[2]
рКа	-1.10 ± 0.40 (Predicted)	[2]
LogP	0.52	[2]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of **dibenzenesulfonimide** in research and development. The following sections detail standardized experimental protocols for measuring its key properties.

Melting Point Determination

The melting point of **dibenzenesulfonimide** can be determined using a capillary melting point apparatus.

Procedure:

- A small amount of finely powdered dibenzenesulfonimide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
- The capillary tube is placed in the heating block of the melting point apparatus.[2]
- The sample is heated at a rate of approximately 10-20 °C per minute initially.[6]
- As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
 [5]

Aqueous Solubility Determination

The equilibrium solubility of **dibenzenesulfonimide** in water can be determined using the shake-flask method.[7]

Procedure:

- An excess amount of dibenzenesulfonimide is added to a known volume of distilled water in a sealed flask.
- The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
- After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn.
- The withdrawn sample is filtered through a fine-pore filter (e.g., 0.22 μm) to remove any undissolved solid.
- The concentration of **dibenzenesulfonimide** in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

pKa Determination

The acid dissociation constant (pKa) of **dibenzenesulfonimide** can be determined by potentiometric titration.

Procedure:

- A standard solution of **dibenzenesulfonimide** (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.
- The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.
- The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve. For sulfonimides, which are strong acids, computational methods or specialized techniques like UV-metric titration might be necessary for accurate determination.[9]

LogP Determination

The partition coefficient (LogP) of **dibenzenesulfonimide** between n-octanol and water can be determined using the shake-flask method followed by HPLC analysis.

Procedure:


- n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
- A known amount of dibenzenesulfonimide is dissolved in the n-octanol-saturated water or water-saturated n-octanol.

- Equal volumes of the n-octanol and aqueous phases are placed in a sealed container.
- The container is shaken for a set period to allow for partitioning of the compound between the two phases.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of dibenzenesulfonimide in both the n-octanol and aqueous phases is determined by HPLC.
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Purification Workflow

The synthesis of **dibenzenesulfonimide** is typically achieved through the reaction of benzenesulfonyl chloride with benzenesulfonamide in an alkaline solution. The following diagram illustrates a typical laboratory-scale synthesis and purification workflow.

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of **dibenzenesulfonimide**.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of **dibenzenesulfonimide**, which are fundamental to its application in scientific research and drug development. The outlined experimental protocols offer a basis for the consistent and accurate measurement of these properties. The provided synthesis workflow gives a clear overview of its preparation. A thorough understanding of these core characteristics is indispensable for harnessing the full potential of **dibenzenesulfonimide** in the design of new molecules with desired chemical and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chemneo.com [chemneo.com]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. ["physicochemical properties of dibenzenesulfonimide"].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583796#physicochemical-properties-of-dibenzenesulfonimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com